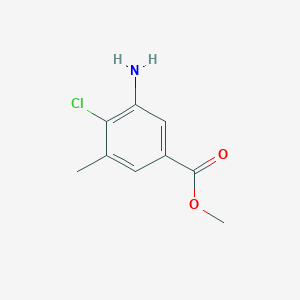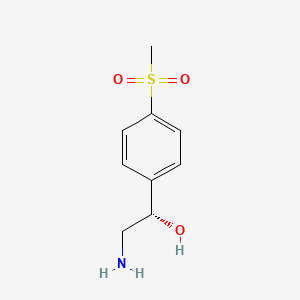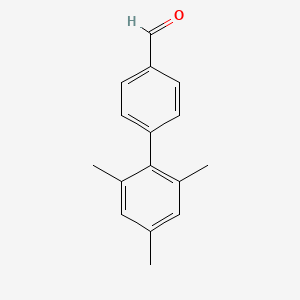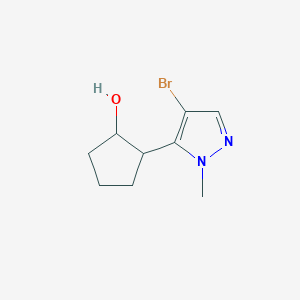
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C₉H₁₈ClNO₂S. It is a sulfonamide derivative, which means it contains a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom). This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide typically involves the reaction of N-methyl-N-(4-methylcyclohexyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
N-methyl-N-(4-methylcyclohexyl)amine+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide involves its interaction with biological molecules such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-methyl-N-cyclohexylmethanesulfonamide
- 1-chloro-N-methyl-N-(4-ethylcyclohexyl)methanesulfonamide
- 1-chloro-N-methyl-N-(4-isopropylcyclohexyl)methanesulfonamide
Uniqueness
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H18ClNO2S |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-8-3-5-9(6-4-8)11(2)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
LGFMPDUFEYBGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)





![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)


